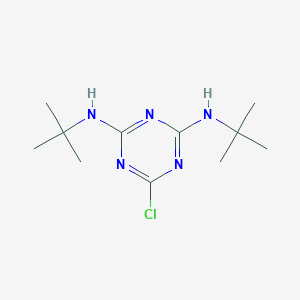

1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

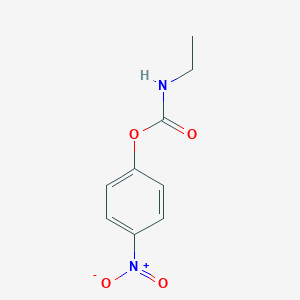

1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)-, also known as 6-chloro-N,N'-bis(1,1-dimethylethyl)-2,4-diaminotriazine or 6-chloro-2,4-diaminotriazine, is an organic compound belonging to the triazine family. This compound is a white crystalline solid with a molecular formula of C6H10ClN3. It is a versatile and important building block in organic synthesis, and has been widely used in the synthesis of a variety of compounds.

Aplicaciones Científicas De Investigación

Quantitative Analysis of Triazine Pesticides

A study by Cheng and Hercules (2002) demonstrated the use of matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) for the quantitative analysis of isomeric triazine pesticides without prior separation. This technique allowed for the estimation of the total concentration and composition of isomeric mixtures, showcasing the relevance of triazine compounds in environmental monitoring and pesticide analysis (Cheng & Hercules, 2002).

Microbial Degradation of Triazine Compounds

Mulbry (1994) explored the degradation of s-triazine compounds by Rhodococcus corallinus, highlighting the environmental impact of these compounds and the potential for bioremediation. The study focused on the microbial transformation of substituted s-triazines, contributing to the understanding of microbial pathways for detoxifying environmental contaminants (Mulbry, 1994).

Attachment of Sugar Residues to Cytotoxic Triazines

Research by Simmonds and Stevens (1982) investigated methods for attaching sugar residues to cytotoxic 1,3,5-triazines, which is crucial for the development of novel chemotherapeutic agents. This study underscores the pharmaceutical applications of triazine derivatives in designing drugs with improved efficacy and targeted delivery mechanisms (Simmonds & Stevens, 1982).

Supramolecular Chemistry Applications

Moral et al. (2010) reported on the microwave-assisted synthesis of pyrazolyl bistriazines, illustrating the utility of triazine derivatives in supramolecular chemistry for creating polymers with interesting fluorescence properties. This study highlights the role of triazine-based compounds in developing materials for advanced technological applications (Moral et al., 2010).

Synthesis and Characterization of Dendrimeric Complexes

Uysal and Koç (2010) synthesized dendrimeric melamine cored complexes capped with metal complexes, indicating the importance of triazine cores in creating materials with potential applications in catalysis and material science (Uysal & Koç, 2010).

Propiedades

IUPAC Name |

2-N,4-N-ditert-butyl-6-chloro-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClN5/c1-10(2,3)16-8-13-7(12)14-9(15-8)17-11(4,5)6/h1-6H3,(H2,13,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCLPSNTXOGURM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=NC(=N1)Cl)NC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192721 |

Source

|

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39605-42-0 |

Source

|

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039605420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42679.png)

![[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate](/img/structure/B42683.png)